3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(aminomethyl)-1,6,7-trimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8-4-10-6-11(7-14)13(16)15(3)12(10)5-9(8)2/h4-6H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXSQUIEORJLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with aminomethyl groups often interact with various biological targets, including enzymes and receptors .
Mode of Action
Aminomethyl groups are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes .
Biochemical Pathways
Compounds with aminomethyl groups can potentially influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Biological Activity
3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline core modified with an aminomethyl group at position 3 and three methyl groups at positions 1, 6, and 7. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various quinoline derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induces apoptosis and DNA damage |
| HL-60 (Leukemia) | 10.5 | Inhibits proliferation and induces cell cycle arrest |
| PC-3 (Prostate) | 12.0 | Downregulates Hsp90 client proteins |
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2 .
- DNA Damage : The compound has been observed to cause DNA damage in cancer cells, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometric analysis .
- Inhibition of Proliferation : In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Case Studies
A recent study focused on the synthesis and evaluation of a series of quinoline derivatives, including this compound. The study found that this compound exhibited strong cytotoxic effects against MCF-7 and HL-60 cell lines compared to normal human umbilical vein endothelial cells (HUVEC), suggesting selective toxicity towards cancerous cells .
Another investigation highlighted the compound's ability to downregulate heat shock proteins (Hsp90), which are often overexpressed in cancer cells and contribute to drug resistance. By targeting these proteins, the compound may enhance the efficacy of existing chemotherapeutic agents .
Scientific Research Applications
Antiviral Activity
Quinoline derivatives, including 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one, have been identified as potential antiviral agents. Research indicates that quinoline compounds exhibit activity against several viral strains, including the Zika virus and human immunodeficiency virus (HIV) . The mechanism of action often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions.
Antimicrobial Properties
The antimicrobial efficacy of quinoline derivatives has been documented in various studies. For instance, derivatives have shown significant activity against a range of bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance antimicrobial potency . Specifically, this compound has been noted for its ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Structural Modifications and Their Impact
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
- Electron-donating groups at specific positions on the quinoline ring can enhance binding affinity to target enzymes.
- Alkyl substitutions may improve solubility and bioavailability, crucial for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues of Quinolin-2(1H)-one Derivatives
The following table summarizes key structural and functional differences between 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one and related compounds:
Substituent-Specific Analysis
Position 3 Modifications
- Methyl groups at positions 6 and 7 may sterically hinder undesired interactions .
- Phenyl (): The bulky phenyl group increases lipophilicity and may promote π-π interactions with aromatic residues in proteins. However, it lacks hydrogen-bonding capacity compared to aminomethyl .
- This could limit bioavailability due to poor solubility .
Position 1 Substituents
- Methyl vs. Ethyl (Target vs. ): The methyl group in the target compound offers steric bulk without excessive hydrophobicity. Ethyl () may enhance metabolic stability but reduce solubility .
Ring Modifications
- However, reduced aromaticity may weaken π-stacking interactions .
Q & A
Q. What are the common synthetic routes for 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one and its derivatives in laboratory settings?
Methodological Answer: The synthesis typically involves cyclization or functionalization of quinoline precursors. For example:
- Cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux conditions yields substituted quinolinones .
- Pictet-Spengler reactions using N-methyltryptamine and aldehydes in acidic conditions can form the quinoline core .
- Nitro reduction : Intermediate nitro groups (e.g., in 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using Pd/C and hydrogen, achieving yields >70% .
Q. Key Considerations :
- Purification often requires column chromatography or recrystallization.
- Reaction monitoring via TLC or NMR ensures intermediate stability.
Q. How are quinolin-2(1H)-one derivatives characterized for structural confirmation?
Methodological Answer:
- 1H NMR : Chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–3.3 ppm) confirm substitution patterns .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 303 [M⁺] for nitro derivatives) validate molecular weights .
- IR Spectroscopy : Carbonyl stretches (1650–1700 cm⁻¹) confirm the quinolinone core .
Example Table : NMR Data for Key Intermediates
| Compound | δ (ppm) Key Peaks | Reference |
|---|---|---|
| 6-Nitro-3,4-dihydroquinolin-2-one | 8.13 (dd, J=2.7, 9 Hz, 1H, Ar-H) | |
| 6-Amino-3,4-dihydroquinolin-2-one | 6.92 (d, J=8.4 Hz, 2H, NH₂-coupled H) |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 3-(aminomethyl)quinolinone derivatives?
Methodological Answer:
- Dose-Response Studies : Re-evaluate activity across concentrations (e.g., 0.1–100 µM) to identify false negatives/positives .
- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
- Target Engagement Assays : Employ techniques like SPR or thermal shift assays to confirm direct binding to purported targets (e.g., enzymes or receptors) .
Case Study :
A derivative showing in vitro antimicrobial activity but no in vivo efficacy may require structural modification (e.g., adding a methyl group at C-6) to improve metabolic stability .
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Methodological Answer:
- Solvent Optimization : Replace DMF with acetonitrile in nucleophilic displacement reactions to reduce side products (e.g., yields improved from 43% to 72% for compound 24) .
- Catalyst Screening : Test KI in acetonitrile for iodide-mediated coupling reactions, achieving >90% conversion .
- Temperature Control : Lowering reaction temperatures (e.g., from 60°C to 40°C) prevents decomposition of heat-sensitive intermediates .
Q. Example Workflow :
Screen solvents (DMF, THF, acetonitrile) for compatibility.
Use Design of Experiments (DoE) to optimize time, temperature, and catalyst loading.
Validate scalability in continuous flow reactors for gram-scale production .
Q. What strategies are effective for introducing diverse substituents at the C-3 position?
Methodological Answer:
- Decarboxylative Fluoroalkylation : Photoinitiated reactions with potassium difluoroaryl acetates introduce difluoromethyl groups (e.g., compound 3n, 72% yield) .
- Thioimidate Coupling : React 6-aminoquinolinones with thiophene-2-carboximidamide to introduce sulfur-containing groups (e.g., compound 26, 56% yield) .
- Linker Modification : Use 3-carbon linkers with dimethylamine or pyrrolidine to enhance solubility (e.g., compound 37, 73% yield) .
Q. Table: Substituent Effects on Bioactivity
| Substituent | Bioactivity (IC₅₀) | Application | Reference |
|---|---|---|---|
| Difluoromethyl (3n) | 1.2 µM (Antimalarial) | Plasmodium inhibition | |
| Thiophene-carboximidamide | 0.8 µM (Anticancer) | Kinase inhibition |
Data Interpretation and Optimization
Q. How should overlapping signals in NMR spectra be addressed for accurate structural assignment?
Methodological Answer:
- 2D NMR Techniques : Use HSQC to correlate overlapping aromatic protons (δ 7.0–8.5 ppm) with carbon signals.
- Deuteration : Replace exchangeable protons (e.g., NH₂) with deuterium to simplify spectra .
- Dynamic NMR : Analyze temperature-dependent shifts to resolve conformers (e.g., rotamers in thiophene derivatives) .
Example :
Compound 3n showed a singlet at δ 7.77 ppm for the quinolinone proton, confirmed via NOESY correlations with adjacent methyl groups .
Future Directions
Q. What novel applications are emerging for 3-(aminomethyl)quinolinone derivatives?
Methodological Answer:
- Antimalarial Agents : ELQ analogues with heptyl chains show nanomolar activity against Plasmodium falciparum .
- Neuroprotective Agents : Derivatives with pyrrolidine linkers modulate acetylcholine receptors in Alzheimer’s models .
- Photodynamic Therapy : Fluoroalkylated derivatives exhibit light-activated cytotoxicity in cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
